1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Description

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol, commonly known as Stiripentol (Diacomit), is a synthetic organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol. Its IUPAC name reflects its structure: an (E)-configured enol alcohol bearing a 1,3-benzodioxole (methylenedioxyphenyl) group and two methyl substituents at the 4-position of the pentenol backbone .

Properties

CAS No. |

58339-34-7 |

|---|---|

Molecular Formula |

C98H126O21 |

Molecular Weight |

1640.0 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol |

InChI |

InChI=1S/7C14H18O3/c7*1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h7*4-8,13,15H,9H2,1-3H3 |

InChI Key |

QCGZKIDYDNFERL-UHFFFAOYSA-N |

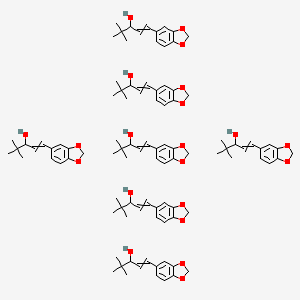

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O.CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol typically involves the reaction of 1,3-benzodioxole with appropriate alkylating agents under controlled conditions. One common method involves the use of a Grignard reagent, which reacts with the benzodioxole derivative to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Functional Group : Replaces the hydroxyl group of Stiripentol with a ketone (C=O) at the 3-position .

- Molecular Formula : C₁₄H₁₆O₃ (vs. C₁₄H₁₈O₃ for Stiripentol).

- Applications : Primarily a synthetic intermediate; crystallographic studies confirm its planar benzodioxol ring and trans-configuration .

- Bioactivity : Lacks the hydroxyl group critical for GABAergic activity, rendering it pharmacologically inert in epilepsy treatment .

Cathinone Derivatives: Ethylone, Butylone, and Pentylone

These compounds share the benzodioxol moiety but feature amino-ketone functional groups:

- Ethylone: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one .

- Key Differences: Substituents: Ethyl, methyl, or pentyl amino groups. Pharmacology: Act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), producing stimulant effects .

Difluorinated Analog: 1-(1,3-Benzodioxol-5-yl)-4,4-difluorobutane-1,3-dione

Key Differences :

- Structure: Features a difluorinated diketone instead of the enol alcohol .

- Molecular Formula : C₁₁H₈F₂O₄.

- Applications: No reported therapeutic use; likely a synthetic intermediate.

Stereoisomeric Considerations

Stiripentol’s (E)-configuration is critical for its bioactivity. The (E,3R)-isomer, mentioned as a downstream product in biosynthesis , could exhibit altered receptor binding due to stereochemical differences, though data on its efficacy are lacking.

Research Findings and Implications

- Stiripentol : Clinical trials confirm its efficacy in reducing seizure frequency by 50–70% in Dravet syndrome patients when combined with clobazam .

- Ketone Analog : Used in crystallography studies to model benzodioxol ring puckering and torsional strain .

- Cathinones: Structure-activity relationship (SAR) studies highlight the role of the amino group in modulating neurotransmitter reuptake inhibition .

Biological Activity

The compound 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol , also known as (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one , is a synthetic organic compound with potential biological activities. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Structural Formula

The molecular formula of the compound is . The structural representation includes a benzodioxole moiety and a dimethylpentene structure.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 232.28 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 49763-96-4 |

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties . These properties are often evaluated using assays such as DPPH radical scavenging and reducing power assays. The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.

Antimicrobial Activity

Studies have shown that derivatives of benzodioxole compounds possess antimicrobial properties . For instance, similar compounds have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific activity of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol against pathogenic microorganisms remains to be extensively documented but is anticipated based on related compounds.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that benzodioxole derivatives may exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been evaluated for their effects on breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in inducing apoptosis and inhibiting cell proliferation. Further research is needed to establish the specific anticancer mechanisms of this compound.

The biological activity of 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol may involve:

- Free Radical Scavenging : Reducing oxidative stress by neutralizing free radicals.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in cancer progression.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various benzodioxole derivatives, it was found that compounds with similar structures to 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol showed significant DPPH radical scavenging activity. This suggests that the compound may contribute to cellular protection against oxidative damage.

Study 2: Antimicrobial Testing

A series of tests conducted on benzodioxole derivatives showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria. While specific data for 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol is limited, related compounds have demonstrated MIC values indicating their potential as antimicrobial agents.

Q & A

Q. What are the common synthetic routes for 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol?

The compound can be synthesized via chalcone intermediates. For example, 1-(1,3-benzodioxol-5-yl)ethanone reacts with aldehydes under basic conditions (e.g., KOH in ethanol) to form α,β-unsaturated ketones (chalcones). Subsequent cyclization with ethyl acetoacetate yields cyclohexenone derivatives, which can be modified to introduce the dimethylpentenol moiety. Reaction conditions and stoichiometry must be optimized to minimize side products .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation, and diffraction data collected using a diffractometer (e.g., Bruker D8 VENTURE). The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is employed to solve and refine the structure. Hydrogen atoms are typically placed geometrically or located via difference Fourier maps .

Q. What spectroscopic techniques are used for characterization?

- NMR : and NMR identify functional groups and stereochemistry. For example, the enol proton appears as a doublet (δ 5.5–6.5 ppm), and the benzodioxole ring shows distinct aromatic signals.

- IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (-OH, ~3400 cm) groups.

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., m/z 234.126 for [M+H]) .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, safety goggles), avoid dust formation, and work in a fume hood. In case of exposure, wash affected areas with water and consult safety data sheets (SDS) for toxicity data. Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Advanced Research Questions

Q. How are data contradictions addressed during crystallographic refinement?

Discrepancies in thermal parameters or bond lengths are resolved using SHELXL’s restraints (e.g., DELU, SIMU for anisotropic displacement parameters). Validation tools like PLATON/ADDSYM check for missed symmetry, and R values ensure data consistency. Twinning or disorder is modeled with PART instructions or split positions .

Q. What conformational analysis methods apply to the benzodioxole ring?

Cremer and Pople’s puckering parameters quantify non-planarity. For five-membered rings, the amplitude (q) and phase angle (φ) describe deviations from planarity. Computational tools (e.g., Gaussian) calculate these parameters using atomic coordinates from SCXRD or DFT-optimized structures .

Q. How is stereochemical integrity ensured during synthesis?

- Chiral chromatography (HPLC with chiral columns) separates enantiomers.

- X-ray crystallography confirms absolute configuration via Flack or Hooft parameters.

- Circular dichroism (CD) correlates experimental spectra with DFT-predicted transitions to validate stereochemistry .

Q. What computational methods validate molecular geometry post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.